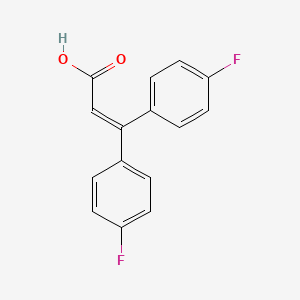

3,3-Bis(4-fluorophenyl)prop-2-enoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

3,3-bis(4-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O2/c16-12-5-1-10(2-6-12)14(9-15(18)19)11-3-7-13(17)8-4-11/h1-9H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSQQAPCAZZMRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=CC(=O)O)C2=CC=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619726 | |

| Record name | 3,3-Bis(4-fluorophenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362-87-8 | |

| Record name | 3,3-Bis(4-fluorophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Bis(4-fluorophenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 3,3-Bis(4-fluorophenyl)prop-2-enoic acid, both ¹H NMR and ¹³C NMR would provide crucial information.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The presence of two para-substituted fluorophenyl groups would likely result in complex multiplets in the aromatic region of the spectrum due to proton-proton and proton-fluorine couplings. The vinylic proton and the carboxylic acid proton would also give rise to characteristic signals.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbon, the olefinic carbons, and the aromatic carbons, including those directly bonded to fluorine, would be indicative of their electronic environments. The coupling between carbon and fluorine atoms (C-F coupling) would also be observable.

Interactive Data Table: Expected ¹H and ¹³C NMR Data

| Technique | Expected Chemical Shift (ppm) | Description |

| ¹H NMR | ~10-13 | Carboxylic acid proton (-COOH) |

| ~7.0-7.5 | Aromatic protons (multiplets due to F-coupling) | |

| ~6.0-6.5 | Vinylic proton (=CH-) | |

| ¹³C NMR | ~165-175 | Carbonyl carbon (-COOH) |

| ~160-165 (doublet) | Aromatic carbons attached to Fluorine | |

| ~115-160 | Other aromatic and vinylic carbons |

Note: The table indicates expected chemical shift ranges and is not based on experimental data for this specific compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid and the carbon-fluorine bonds.

Key expected vibrational frequencies include:

A broad O-H stretching band for the carboxylic acid.

A strong C=O stretching band for the carbonyl group of the carboxylic acid.

C=C stretching bands for the alkene and the aromatic rings.

A strong C-F stretching band.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (Carboxylic acid) | 2500-3300 (broad) |

| C=O (Carboxylic acid) | 1680-1710 |

| C=C (Alkene) | 1620-1680 |

| C=C (Aromatic) | 1450-1600 |

| C-F (Aryl fluoride) | 1100-1250 |

Note: This table is based on typical IR absorption ranges for the indicated functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, which can confirm the elemental composition. The mass spectrum would show a molecular ion peak corresponding to the mass of the entire molecule. Fragmentation patterns could include the loss of the carboxylic acid group and cleavage of the phenyl rings.

Interactive Data Table: Expected Mass Spectrometry Data

| Technique | Expected m/z Value | Description |

| High-Resolution MS | C₁₅H₁₀F₂O₂ | Molecular formula |

| [M]+ | Molecular ion peak | |

| [M-COOH]+ | Fragment corresponding to the loss of the carboxylic acid group |

Note: The table indicates the type of data expected from a mass spectrometry experiment.

X-ray Crystallography

Interactive Data Table: Information from X-ray Crystallography

| Parameter | Description |

| Crystal System | The symmetry of the crystal lattice |

| Space Group | The specific symmetry of the unit cell |

| Unit Cell Dimensions | The lengths of the sides and the angles of the unit cell |

| Bond Lengths | The distances between bonded atoms |

| Bond Angles | The angles between adjacent bonds |

| Torsion Angles | The dihedral angles that define the molecular conformation |

| Intermolecular Interactions | Details of hydrogen bonding and other non-covalent interactions |

Note: This table outlines the structural parameters that would be determined from a successful X-ray crystallographic analysis.

Synthetic Methodologies for 3,3 Bis 4 Fluorophenyl Prop 2 Enoic Acid and Analogues

Established Synthetic Pathways for α,β-Unsaturated Carboxylic Acids

A multitude of synthetic strategies have been developed to construct the α,β-unsaturated carboxylic acid motif. These methods can be broadly categorized into condensation reactions, olefination strategies, cross-coupling approaches, and alkyne functionalization.

Condensation Reactions (e.g., Knoevenagel, Perkin, Claisen-Schmidt Adaptations)

Condensation reactions are among the most classic and widely utilized methods for forming carbon-carbon double bonds.

The Knoevenagel Condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a basic catalyst. wikipedia.orgresearchgate.net The initial aldol-type addition is followed by dehydration to yield the α,β-unsaturated product. wikipedia.org A key modification, the Doebner Modification , utilizes pyridine (B92270) as a catalyst and solvent, which facilitates the condensation of carbonyl compounds with malonic acid, followed by decarboxylation to directly afford the α,β-unsaturated carboxylic acid. organic-chemistry.orgfhsu.edu

The Perkin Reaction provides a direct route to α,β-unsaturated aromatic acids by condensing an aromatic aldehyde with an aliphatic acid anhydride (B1165640) in the presence of the alkali salt of the corresponding acid. wikipedia.orglscollege.ac.in This reaction proceeds via an aldol-type condensation mechanism. rsc.org

The Claisen-Schmidt Condensation is a base-catalyzed reaction between an aldehyde or ketone and a carbonyl compound lacking α-hydrogens, which prevents self-condensation. While typically used to synthesize α,β-unsaturated ketones and aldehydes, adaptations of this reaction can lead to the formation of the corresponding carboxylic acids through subsequent oxidation.

| Reaction Name | Carbonyl Component | Active Methylene/Anhydride | Catalyst/Base | Typical Product |

| Knoevenagel | Aldehyde or Ketone | Malonic acid, esters, etc. | Weakly basic amine | α,β-unsaturated ketone/ester |

| Doebner Mod. | Aldehyde | Malonic acid | Pyridine | α,β-unsaturated carboxylic acid |

| Perkin | Aromatic Aldehyde | Aliphatic acid anhydride | Alkali salt of the acid | α,β-unsaturated aromatic acid |

| Claisen-Schmidt | Aldehyde or Ketone | Carbonyl w/o α-H | Strong base (e.g., NaOH) | α,β-unsaturated carbonyl |

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

Olefination reactions provide a powerful and versatile means of converting carbonyl compounds into alkenes with high regioselectivity.

The Wittig Reaction employs a phosphorus ylide (Wittig reagent) to react with an aldehyde or ketone, forming an alkene and a phosphine (B1218219) oxide byproduct. georganics.sk While highly effective for many substrates, the synthesis of tetrasubstituted alkenes can be challenging. wikipedia.org

A significant improvement for the synthesis of α,β-unsaturated esters is the Horner-Wadsworth-Emmons (HWE) Reaction . This method utilizes a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than the corresponding Wittig reagent, to react with aldehydes or ketones. wikipedia.orgnrochemistry.com The HWE reaction typically shows excellent E-selectivity and the water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. wikipedia.org This reaction is particularly well-suited for reacting with ketones, which can be less reactive in the standard Wittig reaction. nrochemistry.com

| Reaction | Key Reagent | Carbonyl Substrate | Key Features |

| Wittig Reaction | Phosphorus Ylide | Aldehyde or Ketone | Forms C=C bond, regioselective. |

| HWE Reaction | Phosphonate Carbanion | Aldehyde or Ketone | High E-selectivity, easier byproduct removal, good for ketones. |

Suzuki-Miyaura Cross-Coupling Approaches to Aryl-Substituted Propenoic Acids

The Suzuki-Miyaura Cross-Coupling reaction, a palladium-catalyzed reaction between an organoboron compound and an organohalide, has emerged as a powerful tool for the formation of carbon-carbon bonds. While not a direct method for synthesizing the entire propenoic acid structure in one step, it can be strategically employed to introduce aryl substituents. For instance, a suitably functionalized propenoic acid precursor bearing a halide or triflate can be coupled with an arylboronic acid to generate aryl-substituted propenoic acids.

Hydrocarboxylation of Alkynes

The direct addition of a carboxyl group across a carbon-carbon triple bond, known as hydrocarboxylation , offers an atom-economical route to α,β-unsaturated carboxylic acids. This transformation can be achieved using various transition metal catalysts, such as palladium, in the presence of a carbon monoxide source and a proton donor. Regioselectivity can be a key challenge in the hydrocarboxylation of unsymmetrical alkynes.

Targeted Synthesis of 3,3-Bis(4-fluorophenyl)prop-2-enoic Acid

Precursor Synthesis and Functionalization

The key precursors for the proposed synthesis are 4,4'-difluorobenzophenone (B49673) and a phosphonate reagent such as triethyl phosphonoacetate.

Synthesis of 4,4'-Difluorobenzophenone:

This symmetric diaryl ketone is a crucial starting material. A common and industrially viable method for its preparation is the Friedel-Crafts acylation of fluorobenzene (B45895) with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). nbinno.comwikipedia.org

Another synthetic route involves the reaction of fluorobenzene with formaldehyde, catalyzed by an organic sulfonic acid, to produce difluorodiphenylmethane. This intermediate is then oxidized, for example with nitric acid, to yield 4,4'-difluorobenzophenone.

Triethyl phosphonoacetate:

This phosphonate reagent is commercially available and can be used directly in the Horner-Wadsworth-Emmons reaction. wikipedia.orgenamine.net

Proposed Synthesis of this compound via Horner-Wadsworth-Emmons Reaction:

The Horner-Wadsworth-Emmons reaction is particularly well-suited for this transformation due to its effectiveness with ketones. wikipedia.orgnrochemistry.com The proposed synthesis involves the following steps:

Deprotonation of Triethyl phosphonoacetate: A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), is used to deprotonate triethyl phosphonoacetate, generating the highly nucleophilic phosphonate carbanion.

Nucleophilic Attack: The phosphonate carbanion attacks the electrophilic carbonyl carbon of 4,4'-difluorobenzophenone.

Formation of a β-hydroxyphosphonate intermediate: This addition reaction forms a transient β-hydroxyphosphonate intermediate.

Elimination: The intermediate undergoes elimination to form the carbon-carbon double bond, yielding the ethyl ester of this compound and a water-soluble phosphate byproduct.

Hydrolysis: The resulting ester is then hydrolyzed, typically under basic conditions followed by acidification, to afford the final product, this compound.

This proposed pathway offers a logical and high-yielding approach to the target molecule, leveraging a reliable and well-understood named reaction and starting from readily synthesizable precursors.

Stereoselective Synthetic Routes

Achieving stereoselectivity in the synthesis of 3,3-diarylpropenoic acids is crucial as the geometric isomers (E and Z) can exhibit different physical, chemical, and biological properties. While specific stereoselective routes for this compound are not extensively detailed in readily available literature, general principles of stereocontrol in similar reactions, such as the Knoevenagel and Perkin condensations, can be applied.

The stereochemical outcome of these reactions is often influenced by the steric hindrance of the reactants, the nature of the solvent, and the choice of catalyst. For instance, in a Knoevenagel-type condensation, the use of bulky bases or specific Lewis acid catalysts can favor the formation of one isomer over the other. The relative stability of the E-isomer, where the two large phenyl groups are positioned on opposite sides of the double bond, often makes it the thermodynamically favored product.

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound hinges on the careful optimization of reaction parameters. A plausible synthetic approach is the Knoevenagel condensation of 4,4'-difluorobenzophenone with a suitable active methylene compound like malonic acid, followed by decarboxylation.

Key parameters for optimization in such a reaction include:

Catalyst: The choice of base is critical. While stronger bases can deprotonate the active methylene compound, they may also lead to side reactions. Weaker bases like piperidine (B6355638) or pyridine are often employed.

Solvent: The solvent can influence the solubility of reactants and the reaction rate. Aprotic solvents are generally preferred to avoid interference with the reaction intermediates.

Temperature: The reaction temperature affects the rate of condensation and potential side reactions. Higher temperatures can accelerate the reaction but may also lead to decomposition or the formation of undesired byproducts.

Stoichiometry: The molar ratio of the reactants (ketone to active methylene compound) is adjusted to maximize the conversion of the limiting reagent.

A typical, though not specifically documented for this compound, procedure would involve refluxing 4,4'-difluorobenzophenone and malonic acid in a suitable solvent with a catalytic amount of a weak base. The progress of the reaction would be monitored by techniques like thin-layer chromatography (TLC) to determine the optimal reaction time. Work-up would involve acidification to precipitate the carboxylic acid, followed by purification through recrystallization to obtain the final product in a high yield.

Synthesis of Structurally Related Fluorinated Prop-2-enoic Acid Derivatives

The synthetic strategies for this compound can be adapted to produce a variety of structurally related fluorinated prop-2-enoic acid derivatives.

Synthesis of Monofluorinated Analogues (e.g., 3-(4-fluorophenyl)prop-2-enoic acid)

The synthesis of 3-(4-fluorophenyl)prop-2-enoic acid is commonly achieved through the Knoevenagel-Doebner condensation. This reaction involves the condensation of 4-fluorobenzaldehyde (B137897) with malonic acid in the presence of a basic catalyst, typically pyridine with a catalytic amount of piperidine. The reaction proceeds via an initial Knoevenagel adduct, which then undergoes in-situ decarboxylation upon heating to yield the desired α,β-unsaturated carboxylic acid.

| Reactants | Catalyst/Solvent | Product |

| 4-Fluorobenzaldehyde | Malonic acid, Pyridine/Piperidine | 3-(4-fluorophenyl)prop-2-enoic acid |

Synthesis of Halogenated Variants (e.g., 3-(3-chloro-4-fluorophenyl)prop-2-enoic acid)

Similarly, the synthesis of halogenated variants like 3-(3-chloro-4-fluorophenyl)prop-2-enoic acid can be accomplished using the Knoevenagel-Doebner condensation. The starting material for this synthesis is 3-chloro-4-fluorobenzaldehyde, which is reacted with malonic acid under basic conditions. The presence of the additional halogen on the aromatic ring generally does not interfere with the condensation reaction.

| Reactants | Catalyst/Solvent | Product |

| 3-Chloro-4-fluorobenzaldehyde | Malonic acid, Pyridine/Piperidine | 3-(3-chloro-4-fluorophenyl)prop-2-enoic acid |

Synthesis of Cyano-Substituted Bis(4-fluorophenyl)propenoic Acids (e.g., 2-cyano-3,3-bis(4-fluorophenyl)-2-propenoic acid)

For the synthesis of cyano-substituted derivatives, a common approach is the Knoevenagel condensation of a diaryl ketone with a cyano-activated methylene compound, such as cyanoacetic acid or its esters. In the case of 2-cyano-3,3-bis(4-fluorophenyl)-2-propenoic acid, 4,4'-difluorobenzophenone would be reacted with cyanoacetic acid. The reaction is typically catalyzed by a weak base. The resulting product contains both a cyano and a carboxylic acid group attached to the double bond.

| Reactants | Catalyst/Solvent | Product |

| 4,4'-Difluorobenzophenone | Cyanoacetic acid, Base | 2-cyano-3,3-bis(4-fluorophenyl)-2-propenoic acid |

Synthesis of Cyclopropyl-Substituted Analogues (e.g., (2E)-3-cyclopropyl-3-(4-fluorophenyl)prop-2-enoic acid)

The synthesis of cyclopropyl-substituted analogues introduces a different synthetic challenge. A potential route to (2E)-3-cyclopropyl-3-(4-fluorophenyl)prop-2-enoic acid could involve a Wittig-type reaction or a Horner-Wadsworth-Emmons reaction. For instance, a phosphonate ester bearing a cyclopropyl (B3062369) group could be reacted with a 4-fluorophenyl aldehyde derivative. Alternatively, a Reformatsky reaction involving a cyclopropyl ketone and an α-haloester, followed by dehydration, could also be a viable pathway. The stereochemistry of the final product would be dependent on the specific reaction conditions and reagents used, with the (E)-isomer often being the more stable product.

| Precursors | Reaction Type | Product |

| Cyclopropyl phosphonate ester and 4-fluorobenzaldehyde derivative | Horner-Wadsworth-Emmons | (2E)-3-cyclopropyl-3-(4-fluorophenyl)prop-2-enoic acid |

| Cyclopropyl ketone and α-haloester | Reformatsky followed by dehydration | (2E)-3-cyclopropyl-3-(4-fluorophenyl)prop-2-enoic acid |

Synthesis of Diarylacrylic Acid Regioisomers (e.g., (E)-2,3-bis(4-fluorophenyl)acrylic acid)

The synthesis of diarylacrylic acid regioisomers, such as (E)-2,3-bis(4-fluorophenyl)acrylic acid, represents a significant area of research due to the utility of these compounds as intermediates in the preparation of various biologically active molecules. The spatial arrangement of the two aryl groups on the acrylic acid backbone defines the regioisomer, with the 2,3-disubstituted pattern being a key structural motif. Methodologies for constructing these frameworks often employ classic condensation reactions, adapted for the specific substrates.

A prominent method for the synthesis of (E)-2,3-diaryl-substituted acrylic acids is a modification of the Perkin reaction. wikipedia.orgbyjus.comnumberanalytics.com This approach involves the condensation of an aryl-substituted acetic acid with an aromatic aldehyde in the presence of a dehydrating agent, such as acetic anhydride, and a base catalyst, typically triethylamine (B128534) or an alkali salt of the acid. wikipedia.orglibretexts.org

The synthesis of the closely related analogue, (E)-2,3-bis(4-methoxyphenyl)acrylic acid, provides a well-documented example of this methodology. researchgate.netnih.gov In this procedure, 2-(4-methoxyphenyl)acetic acid is reacted with 4-methoxybenzaldehyde (B44291). The reaction is facilitated by acetic anhydride and triethylamine. researchgate.netnih.gov The mixture is heated to drive the condensation and subsequent dehydration, leading to the formation of the α,β-unsaturated acrylic acid. nih.gov The E-configuration of the double bond is typically the thermodynamically favored product. researchgate.net

This synthetic strategy is directly applicable to the preparation of (E)-2,3-bis(4-fluorophenyl)acrylic acid. By substituting the starting materials with 2-(4-fluorophenyl)acetic acid and 4-fluorobenzaldehyde, the same reaction conditions can be expected to yield the desired fluorinated diarylacrylic acid regioisomer. The mechanism involves the formation of a mixed anhydride, followed by deprotonation at the α-carbon to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. A series of elimination and hydrolysis steps ultimately affords the final product.

The general reaction scheme and specific conditions based on the synthesis of the methoxy-analogue are detailed below.

Reaction Scheme:

Starting Material 1: 2-(4-fluorophenyl)acetic acid

Starting Material 2: 4-fluorobenzaldehyde

Reagents: Acetic anhydride, Triethylamine

Product: (E)-2,3-bis(4-fluorophenyl)acrylic acid

Detailed Research Findings:

The synthesis of (E)-2,3-bis(4-methoxyphenyl)acrylic acid, a template for the fluoro-analogue, was achieved by reacting 2-(4-methoxyphenyl)acetic acid with 4-methoxybenzaldehyde in acetic anhydride with triethylamine, heating the mixture at 100°C for 12 hours. nih.gov After the reaction, the mixture was poured into a sodium hydroxide (B78521) solution, which precipitated the product. The solid was then collected by filtration and washed. nih.gov The crystal structure of the resulting compound confirmed the E configuration of the double bond. researchgate.net This type of synthetic procedure is robust and can be adapted for various substituted aryl acetic acids and benzaldehydes to produce a library of diarylacrylic acid analogues.

Below is an interactive data table summarizing the synthetic methodology for a representative (E)-2,3-diaryl-substituted acrylic acid, which serves as a model for the synthesis of the target fluoro-derivative.

| Parameter | Details |

| Product | (E)-2,3-bis(4-methoxyphenyl)acrylic acid |

| Reactant 1 | 2-(4-Methoxyphenyl)acetic acid |

| Reactant 2 | 4-Methoxybenzaldehyde |

| Reagent/Catalyst | Acetic anhydride, Triethylamine |

| Reaction Type | Perkin-type Condensation |

| Temperature | 100°C |

| Reaction Time | 12 hours |

| Work-up | Precipitation in 10% NaOH solution, filtration |

| Reference | nih.gov |

Chemical Reactivity and Transformation of 3,3 Bis 4 Fluorophenyl Prop 2 Enoic Acid

Electrophilic and Nucleophilic Additions Across the Carbon-Carbon Double Bond

No specific studies detailing the Michael-type addition reactions of nucleophiles to 3,3-Bis(4-fluorophenyl)prop-2-enoic acid have been identified.

There is no available research literature describing the participation of this compound as a dienophile in Diels-Alder reactions or its behavior in photochemical [2+2] cycloadditions.

Reactions Involving the Carboxylic Acid Moiety

Specific examples and conditions for the esterification of this compound are not documented in available scientific sources.

No published research was found that details the synthesis of amides from this compound.

While the decarboxylation of cinnamic acid and its analogs is a known reaction, specific studies on the decarboxylation pathways of this compound have not been reported.

Reactivity of the Fluorinated Phenyl Moieties

Simultaneously, the prop-2-enoic acid substituent, which is conjugated with the phenyl rings, acts as a significant electron-withdrawing and deactivating group. masterorganicchemistry.comnumberanalytics.com The cumulative effect of these substituents renders the phenyl rings highly electron-deficient, which profoundly influences their susceptibility to aromatic substitution and oxidative transformations. numberanalytics.com

Aromatic Substitution Reactions

The electron-poor nature of the phenyl rings in this compound makes them significantly less reactive towards electrophiles than benzene. numberanalytics.comnumberanalytics.com Consequently, electrophilic aromatic substitution (EAS) reactions are generally disfavored and would necessitate forcing conditions, such as the use of potent electrophiles and elevated temperatures, to proceed. numberanalytics.com

The fluorine atom, despite being deactivating, is an ortho, para-director. uci.edulibretexts.org Therefore, any successful electrophilic substitution would be directed to the positions ortho to the fluorine atom (C2 and C6). The table below outlines the predicted outcomes for common EAS reactions, highlighting the challenging nature of these transformations.

| Reaction | Reagents | Predicted Major Product | Anticipated Reaction Conditions | Expected Yield |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 3,3-Bis(4-fluoro-2-nitrophenyl)prop-2-enoic acid | Harsh (e.g., fuming acids, high temperature) | Very Low |

| Bromination | Br₂ / FeBr₃ | 3,3-Bis(2-bromo-4-fluorophenyl)prop-2-enoic acid | Harsh (e.g., high temperature, strong Lewis acid) | Very Low |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | No reaction | Standard conditions | Negligible |

Conversely, the pronounced electron deficiency of the aromatic rings makes them potential candidates for Nucleophilic Aromatic Substitution (SNAr). libretexts.orgmasterorganicchemistry.com In this type of reaction, a nucleophile attacks the ring, and a leaving group is displaced. The fluorine atom can serve as a leaving group, and its departure is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to it. libretexts.orgmasterorganicchemistry.com In this molecule, the conjugated prop-2-enoic acid system effectively withdraws electron density from the para position, thereby stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the SNAr mechanism. libretexts.org

The table below summarizes the potential outcomes of SNAr reactions on this compound with various strong nucleophiles.

| Nucleophile | Reagent Example | Predicted Substitution Product | Reaction Conditions |

|---|---|---|---|

| Hydroxide (B78521) | NaOH | 3,3-Bis(4-hydroxyphenyl)prop-2-enoic acid | High temperature, high pressure |

| Alkoxide | NaOCH₃ | 3,3-Bis(4-methoxyphenyl)prop-2-enoic acid | Elevated temperature in a polar aprotic solvent |

| Ammonia | NH₃ | 3,3-Bis(4-aminophenyl)prop-2-enoic acid | High temperature, high pressure |

Oxidative Transformations

The fluorinated phenyl moieties of this compound exhibit significant resistance to oxidative transformations. Aromatic rings substituted with fluorine are inherently more stable and less prone to oxidation compared to their non-fluorinated analogs due to the high electronegativity of fluorine. numberanalytics.comwikipedia.org

The strong deactivating nature of the prop-2-enoic acid group further diminishes the electron density of the phenyl rings, enhancing their stability against oxidation. Standard laboratory oxidizing agents are unlikely to affect the aromatic rings under typical conditions. Degradation of the phenyl rings would likely necessitate extreme conditions or highly specialized oxidative systems, which could also lead to the non-selective decomposition of the entire molecule. Research on the oxidative fluorination of aromatic compounds typically involves the introduction of fluorine onto an aromatic ring, a process that has already occurred in this molecule. cas.cnresearchgate.net Therefore, oxidative transformation of the existing fluorophenyl rings is not a synthetically viable pathway under normal conditions.

An in-depth analysis of the scientific literature reveals a notable scarcity of detailed experimental data for the spectroscopic and structural characterization of this compound. While the compound is commercially available and its chemical identity established, comprehensive public repositories of its nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and X-ray crystallographic data are not readily accessible.

This article, therefore, outlines the principal analytical techniques that are fundamental to the characterization of this compound. It will describe the expected spectroscopic and structural features based on the known molecular structure and data from analogous compounds. This provides a foundational understanding of how these techniques are applied to elucidate the structure of this compound, even in the absence of specific experimental datasets.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of molecular properties. Methods like Density Functional Theory (DFT) have become indispensable for their balance of accuracy and computational efficiency.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry of molecules, which corresponds to the lowest energy arrangement of its atoms. researchgate.net For molecules like 3,3-Bis(4-fluorophenyl)prop-2-enoic acid, DFT calculations, often using functionals like B3LYP, can predict bond lengths, bond angles, and dihedral (torsion) angles. nih.govajchem-a.com

These calculations can reveal the degree of planarity within the molecule. For instance, in similar fluorinated chalcone (B49325) derivatives, it has been observed that the molecule often consists of two planar groups twisted relative to each other. nih.govresearchgate.netiucr.org In one study on 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one, the 4-fluorophenyl group and the bis(methylsulfanyl)propenone group were found to be nearly planar, with a significant dihedral angle between them. nih.govresearchgate.netiucr.org For this compound, DFT would similarly be used to calculate the torsion angles involving the two 4-fluorophenyl rings and the propenoic acid backbone to understand its preferred spatial orientation.

Table 1: Illustrative DFT-Calculated Structural Parameters for a Related Fluorinated Chalcone

| Parameter | Description | Illustrative Value |

|---|---|---|

| Dihedral Angle (Ring 1 - Enone) | Twist between a phenyl ring and the propenone spacer | 32.23 (4)° |

| Torsion Angle (C-C-C=O) | Angle defining the orientation around a central bond | -28.68 (16)° |

| Bond Length (C=C) | Length of the double bond in the propenone linker | 1.3382 (16) Å |

Note: Data presented is for illustrative purposes based on a related chalcone derivative, 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one, to demonstrate the type of information obtained from DFT calculations. nih.govresearchgate.netiucr.org

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. scirp.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. ajchem-a.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive. ajchem-a.com DFT calculations are commonly used to compute these orbital energies and the resulting gap. researchgate.net From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and global electrophilicity index, which further quantify the molecule's reactive nature. nih.gov

Table 2: Illustrative Chemical Reactivity Descriptors from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential. ajchem-a.com

Typically, regions of negative potential (shown in red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable sites for nucleophilic attack. researchgate.net Green areas represent regions of neutral potential. For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the carboxylic acid group, identifying them as primary sites for electrophilic interaction. In a study of a similar fluorinated chalcone, the most electrophilic site was found on the oxygen atom of the carboxyl group, with an MEP value of about -52 kcal/mol, while the fluorine atom had a less negative potential of about -23 kcal/mol. nih.gov

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interaction among orbitals. scirp.org It provides a localized picture of the electron density in a molecule, describing it in terms of lone pairs and bonds. NBO analysis is particularly useful for understanding charge transfer, hyperconjugation, and delocalization of electrons within a molecule. rsc.org

This analysis can quantify the stabilization energy associated with interactions between filled (donor) and empty (acceptor) orbitals. For example, it can elucidate the hyperconjugative interactions that contribute to the stability of a particular molecular conformation. rsc.org In the context of this compound, NBO analysis could be used to investigate the electronic interactions between the phenyl rings, the alkene bridge, and the carboxylic acid group, providing insight into the electronic delocalization across the molecule.

Conformational Analysis and Torsional Barriers

Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers (torsional barriers) that separate them. researchgate.net For this compound, rotation can occur around the single bonds connecting the phenyl rings to the alkene carbon and the bond connecting the acrylic acid moiety to the rings.

Computational methods can be used to perform a systematic scan of the potential energy surface by rotating specific dihedral angles. This allows for the identification of the most stable conformer(s) and the transition states between them. mdpi.com Understanding the conformational landscape is important as the biological activity and physical properties of a molecule can depend on its preferred three-dimensional shape. nih.gov Studies on similar molecules like perfluoropropionic acid have revealed the existence of multiple stable conformers in equilibrium. mdpi.com

Intermolecular Interactions and Crystal Packing Studies (e.g., Hirshfeld Surface Analysis)

In the solid state, molecules arrange themselves into a crystal lattice through a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in a crystal structure. nih.gov The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates.

The surface is colored according to properties like dnorm, which indicates whether intermolecular contacts are shorter or longer than the van der Waals radii. Red spots on the dnorm surface highlight close intermolecular contacts, which are typically hydrogen bonds or other strong interactions. The analysis can be complemented by 2D fingerprint plots, which summarize the types and relative contributions of different intermolecular contacts. nih.gov

For fluorinated compounds like this compound, Hirshfeld analysis would likely reveal the presence of C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions between the phenyl rings. nih.govresearchgate.netiucr.org In studies of related chalcone derivatives, it has been shown that a majority of intermolecular contacts often involve hydrogen atoms, with significant contributions from H···H, C···H, and O···H interactions. nih.govresearchgate.netiucr.org

Table 3: Common Intermolecular Contacts Identified by Hirshfeld Surface Analysis in Related Chalcones

| Contact Type | Description | Typical Contribution (%) |

|---|---|---|

| H···H | Contacts between hydrogen atoms | ~20-40% |

| C···H / H···C | Contacts between carbon and hydrogen atoms | ~30-50% |

| O···H / H···O | Hydrogen bonding involving oxygen | ~5-15% |

| F···H / H···F | Hydrogen bonding involving fluorine | Variable |

| C···C | Indicative of π-π stacking interactions | Variable |

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)

The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical research, offering insights that can aid in the interpretation of experimental spectra. For this compound, these predictions would rely on well-established theoretical frameworks to simulate its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.

Theoretical ¹H and ¹³C NMR Spectroscopy

The theoretical prediction of ¹H and ¹³C NMR chemical shifts for this compound would typically be performed using the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. scielo.org.za This process would commence with the optimization of the molecule's geometry to find its most stable energetic conformation. Following this, the magnetic shielding tensors for each nucleus would be calculated. These theoretical shielding values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The predicted chemical shifts would provide a theoretical spectrum that can be compared with experimental data, aiding in the assignment of each signal to the corresponding hydrogen and carbon atoms in the molecule. For instance, the calculations would differentiate between the signals of the aromatic protons and carbons in the two fluorophenyl rings and those of the vinylic and carboxylic acid moieties.

While experimental data for this compound is not provided here, a hypothetical data table of predicted NMR chemical shifts based on such computational studies would be structured as follows:

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are example values for illustrative purposes and are not derived from actual computational results.)

| Atom Type | Atom Position | Predicted Chemical Shift (ppm) |

| ¹H | Carboxylic Acid (-COOH) | 12.0 - 13.0 |

| ¹H | Vinylic (=CH) | 6.0 - 6.5 |

| ¹H | Aromatic (ortho to C=C) | 7.2 - 7.4 |

| ¹H | Aromatic (meta to C=C) | 7.0 - 7.2 |

| ¹³C | Carboxylic Acid (-COOH) | 165 - 175 |

| ¹³C | Vinylic (=C(Ph)₂) | 150 - 160 |

| ¹³C | Vinylic (=CH) | 120 - 130 |

| ¹³C | Aromatic (C-F) | 160 - 165 (d, J_CF ≈ 240-250 Hz) |

| ¹³C | Aromatic (C-C=C) | 138 - 142 |

| ¹³C | Aromatic (ortho to C=C) | 130 - 135 (d, J_CCF ≈ 8-10 Hz) |

| ¹³C | Aromatic (meta to C=C) | 115 - 120 (d, J_CCCF ≈ 20-25 Hz) |

Theoretical UV-Vis Spectroscopy

The prediction of the UV-Vis absorption spectrum for this compound would be accomplished using Time-Dependent Density Functional Theory (TD-DFT). sharif.edu This method calculates the energies of electronic transitions from the ground state to various excited states. The results of these calculations are the predicted absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption.

For this compound, the predicted UV-Vis spectrum would likely exhibit characteristic absorptions corresponding to π → π* electronic transitions within the conjugated system formed by the two fluorophenyl rings and the acrylic acid moiety. The calculations would also provide insights into the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The inclusion of a solvent model in the calculations would allow for a more accurate comparison with experimental spectra, which are typically measured in solution.

A hypothetical data table summarizing the results of a TD-DFT calculation for this compound might look like this:

Table 2: Hypothetical Predicted UV-Vis Absorption Data for this compound (Note: These are example values for illustrative purposes and are not derived from actual computational results.)

| Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

| 285 | 0.45 | HOMO -> LUMO | π -> π |

| 230 | 0.20 | HOMO-1 -> LUMO | π -> π |

| 205 | 0.15 | HOMO -> LUMO+1 | π -> π* |

These computational approaches provide a powerful, non-experimental means to investigate the spectroscopic properties of this compound, offering detailed insights that are invaluable for both academic research and industrial applications.

Structure Activity Relationship Sar Studies of 3,3 Bis 4 Fluorophenyl Prop 2 Enoic Acid and Analogues

Influence of Diaryl Substitution on Biological Activity

The nature, position, and number of substituents on the two phenyl rings play a pivotal role in modulating the biological activity of 3,3-diarylpropenoic acid derivatives. The electronic and steric properties of these substituents can significantly alter the molecule's affinity for its target binding site.

Research on related diaryl structures has shown that the substitution pattern on the aromatic aldehydes used in their synthesis has a predictable effect on biological outcomes. For instance, in some series, dichloro-substituted compounds exhibit stronger activity than their monochloro-substituted counterparts. frontiersin.org Furthermore, the position of the substituent is critical; electron-withdrawing groups (such as -NO₂ or -Cl) tend to confer greater activity when placed in the meta position compared to the para position. frontiersin.org Conversely, electron-donating groups (like -OH or -OCH₃) often show enhanced activity when located at the para position. frontiersin.org

This suggests that for analogues of 3,3-bis(4-fluorophenyl)prop-2-enoic acid, replacing the fluorine atoms with other functional groups would have a substantial impact on activity. A hypothetical SAR study might yield results similar to those outlined in the table below, which illustrates how different substituents on the phenyl rings could modulate a specific biological activity, such as enzyme inhibition.

| Analogue | R1 (Ring A) | R2 (Ring B) | Relative Biological Activity (%) |

|---|---|---|---|

| Parent Compound | 4-F | 4-F | 100 |

| Analogue 1 | 4-Cl | 4-Cl | 110 |

| Analogue 2 | 3-Cl | 3-Cl | 125 |

| Analogue 3 | 4-OH | 4-OH | 90 |

| Analogue 4 | 4-OCH₃ | 4-OCH₃ | 85 |

| Analogue 5 | H | H | 60 |

Role of Fluorine Atom Position and Number on Receptor Interactions and Enzymatic Activity

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. nih.gov Due to its small size, fluorine can often replace a hydrogen atom with minimal steric disruption. nih.gov However, its high electronegativity can significantly alter the electronic properties of the molecule, affecting pKa, metabolic stability, and binding affinity. nih.gov

The position of the fluorine atom on the aryl rings is critical. In a study on fluoro-functionalized diaryliodonium salts, it was discovered that ortho-fluoro substitution resulted in markedly higher cytotoxicity compared to analogues with fluorine at other positions. orientjchem.org This highlights that the placement of fluorine can lead to specific, favorable interactions within a receptor or enzyme active site. The electron-withdrawing nature of fluorine can also influence the acidity of nearby functional groups, which can be crucial for binding.

The number of fluorine atoms also modulates activity. The parent compound, with two fluorine atoms, is expected to have different properties compared to a non-fluorinated analogue or a mono-fluorinated version. Fluorination often increases lipophilicity, which can enhance membrane permeation and access to intracellular targets.

| Analogue | Fluorine Position(s) | Relative Receptor Binding Affinity (%) |

|---|---|---|

| Parent Compound | 4,4'-difluoro | 100 |

| Analogue 6 | 2,2'-difluoro | 130 |

| Analogue 7 | 3,3'-difluoro | 95 |

| Analogue 8 | 4-monofluoro | 75 |

| Analogue 9 | Non-fluorinated | 50 |

Impact of α,β-Unsaturated Carboxylic Acid Moiety Modifications

The α,β-unsaturated carboxylic acid moiety is a key pharmacophore, often acting as a Michael acceptor. frontiersin.orgnih.gov This structural feature allows the compound to form covalent bonds with nucleophilic residues, such as cysteine thiols, in the active site of target proteins. nih.gov This irreversible or slowly reversible binding can lead to potent and prolonged biological effects.

Modifications to this moiety can drastically alter the compound's mechanism and activity:

Esterification or Amidation: Converting the carboxylic acid to an ester or amide neutralizes the negative charge, which can improve cell membrane permeability. However, this may reduce the specific interactions that rely on the acidic proton or the carboxylate anion. In some cases, esters can act as prodrugs, being hydrolyzed back to the active carboxylic acid within the cell.

Saturation of the Double Bond: Reducing the C=C double bond to a single bond (forming a 3,3-bis(4-fluorophenyl)propanoic acid) eliminates the Michael acceptor functionality. For compounds whose activity depends on covalent bond formation, this modification would be expected to lead to a significant loss of potency. researchgate.net

| Modification | Structural Change | Expected Impact on Activity |

|---|---|---|

| Esterification | -COOH → -COOCH₃ | May increase permeability; activity depends on in-vivo hydrolysis. |

| Saturation | -CH=CH-COOH → -CH₂-CH₂-COOH | Loss of activity if covalent binding is required. |

| Bioisostere Replacement | -COOH → Tetrazole | May retain activity with improved pharmacokinetic properties. |

| Unmodified | -CH=CH-COOH | Acts as a Michael acceptor for potential covalent inhibition. |

Stereochemical Aspects of Activity

The double bond in the prop-2-enoic acid chain gives rise to geometric isomers, designated as (E) and (Z). The spatial arrangement of the two fluorophenyl groups and the carboxylic acid moiety relative to the double bond is critical, as biological receptors are chiral and stereoselective. One isomer typically fits much better into the binding pocket of a target protein than the other, leading to a significant difference in biological activity.

For example, in studies of other classes of bioactive molecules, such as oxazolidinones, the (E)-isomer was found to be significantly more potent as an antibacterial agent than the corresponding (Z)-isomer. researchgate.net This difference is attributed to the optimal positioning of key functional groups for interaction with the target. For this compound, it is highly probable that the (E) and (Z) isomers would also exhibit different biological potencies, with one isomer being predominantly responsible for the observed activity. Separating and testing the individual isomers is therefore a critical step in SAR studies.

| Isomer | Configuration | Relative Potency |

|---|---|---|

| (E)-isomer | Trans arrangement of priority groups | High |

| (Z)-isomer | Cis arrangement of priority groups | Low to Inactive |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the biological activity of a series of compounds with their physicochemical properties, or descriptors. researchgate.netmdpi.com For a series of analogues of this compound, a QSAR model could be developed to predict the activity of novel, unsynthesized compounds.

The process involves calculating a variety of molecular descriptors for each analogue, including:

Electronic Descriptors: Parameters like Hammett constants or calculated atomic charges, which describe the electron-donating or -withdrawing nature of substituents.

Steric Descriptors: Parameters such as molar refractivity or Taft steric parameters, which quantify the size and shape of substituents.

Lipophilic Descriptors: The partition coefficient (logP), which measures the compound's hydrophobicity.

Topological Descriptors: Indices that describe molecular connectivity and branching.

By applying statistical methods like multiple linear regression, a mathematical equation is generated that links these descriptors to the observed biological activity (e.g., IC₅₀ values). For instance, QSAR analyses performed on structurally related diarylpentanoids revealed that parameters related to hydrophobicity and the presence of specific functional groups like a para-hydroxyl group were crucial for activity. mdpi.com A reliable QSAR model can guide the rational design of more potent analogues by identifying the key properties that need to be optimized, thereby saving time and resources in the drug discovery process. nih.gov

Investigations into the Biological Activity and Molecular Mechanisms

Anticancer Activity in Cell-Based Assays

No specific studies were identified that investigated the anticancer activity of 3,3-bis(4-fluorophenyl)prop-2-enoic acid in cell-based assays. Consequently, there is no available data on its potential mechanisms of action related to cancer cell death or proliferation.

There is no available research data on whether this compound can induce apoptosis in cancer cells.

Information regarding the effects of this compound on cell cycle progression in cancerous cell lines is not available in the current scientific literature.

No studies were found that describe the interaction of this compound with key proteins or pathways involved in apoptosis, such as the Bcl-2 family of proteins or the caspase cascade.

Anti-inflammatory Properties

There is a lack of published research on the potential anti-inflammatory properties of this compound.

Antimicrobial Activity Profile

No specific data from studies assessing the antimicrobial activity of this compound against various bacterial or fungal strains were found.

Interaction with Specific Molecular Targets

Specific molecular targets of this compound have not been identified or described in the available literature.

Enzyme Inhibition Studies

Direct studies investigating the enzyme inhibition properties of this compound are not extensively documented in publicly available scientific literature. However, the α,β-unsaturated carbonyl moiety present in its structure is a well-known feature in a variety of enzyme inhibitors. This structural element can act as a Michael acceptor, making it susceptible to nucleophilic attack by amino acid residues, such as cysteine, within the active site of an enzyme. This can lead to covalent modification and, consequently, irreversible inhibition of the enzyme.

Compounds possessing an α,β-unsaturated carbonyl group have been reported to exhibit inhibitory activity against a range of enzymes. The electrophilic nature of this functional group allows for interaction with sulfhydryl groups in cysteine residues, which can be crucial for the catalytic function of many enzymes. researchgate.net

Receptor Binding Studies (e.g., Sigma Receptors)

Specific receptor binding affinities for this compound, including its interaction with sigma receptors, have not been detailed in the available research. Sigma receptors, classified into sigma-1 (σ1) and sigma-2 (σ2) subtypes, are transmembrane proteins that have been implicated in a variety of cellular functions and are considered therapeutic targets for several central nervous system disorders. nih.gov

The characterization of ligand-receptor interactions is crucial for drug discovery. Radioligand binding assays are standard methods used to determine the affinity and selectivity of compounds for specific receptors. nih.gov For sigma receptors, tritiated ligands such as [³H]-(+)-pentazocine are commonly used to characterize the binding of novel compounds. nih.gov While a wide array of ligands for sigma receptors have been identified, the binding profile of this compound remains to be elucidated.

Metabolic Stability and Biotransformation Pathways (e.g., Cytochrome P450 Enzymes)

The metabolic fate of this compound, including its stability and biotransformation pathways mediated by enzymes such as the cytochrome P450 (CYP) superfamily, is not specifically described in the current body of scientific literature. CYP enzymes are a major family of enzymes responsible for the phase I metabolism of a vast number of xenobiotics, including drugs. nih.gov These enzymes catalyze a variety of oxidative reactions, with the primary function of converting lipophilic compounds into more hydrophilic metabolites that can be more readily excreted. nih.gov

For α,β-unsaturated carboxylic acids, a potential metabolic pathway involves acyl glucuronidation. This process can activate the compound, making it more reactive toward nucleophiles like glutathione (B108866) and other biological thiols. nih.gov This bioactivation mechanism could potentially lead to covalent binding with proteins. nih.gov The specific CYP isozymes that might be involved in the metabolism of this compound and the resulting metabolites have yet to be identified.

Other Reported Biological Activities of Related α,β-Unsaturated Carboxylic Acids

While data on this compound is scarce, the broader class of α,β-unsaturated carboxylic acids is known to exhibit a wide range of biological activities. These activities are often linked to the presence of the reactive α,β-unsaturated carbonyl group.

Natural and synthetic compounds containing this moiety have been reported to possess diverse pharmacological properties, including:

Antimicrobial activity : Some phenolic acids and their derivatives have shown inhibitory effects against various microorganisms. scispace.commdpi.com

Antiviral, anticancer, and anti-inflammatory properties : Terpene natural products containing a carboxylic acid group have demonstrated these bioactivities. nih.gov

Cytotoxic activity : The cytotoxic potential of certain natural carboxylic acids has been investigated, with the presence of hydroxyl groups appearing to influence their activity. mdpi.com

The reactivity of the α,β-unsaturated system is a key determinant of the biological profile of these molecules. This functional group can act as a Michael acceptor, enabling covalent interactions with biological macromolecules and thereby modulating their function. researchgate.net

Derivatives and Future Research Directions

Synthesis and Biological Evaluation of Ester Derivatives

There is currently no specific, publicly available research detailing the synthesis and subsequent biological evaluation of ester derivatives of 3,3-Bis(4-fluorophenyl)prop-2-enoic acid. Although standard esterification methods could theoretically be applied to this carboxylic acid, the specific reaction conditions, yields, and the biological activities of the resulting ester compounds have not been reported in the scientific literature.

Amide and Other Carboxylic Acid Derivatives

A thorough search of scientific databases did not yield any studies focused on the synthesis and biological assessment of amide or other carboxylic acid derivatives of this compound. General synthetic protocols for the formation of amides from carboxylic acids are well-established, but their application to this specific molecule and the characterization of the products have not been documented.

Heterocyclic Ring Incorporations based on the Prop-2-enoic Acid Scaffold

No research has been published on the use of this compound as a precursor for the synthesis of compounds containing heterocyclic rings. The prop-2-enoic acid structure can be a versatile starting point for various cyclization reactions to form heterocycles. However, the exploration of such synthetic routes originating from this compound has not been reported.

Development of Prodrugs and Conjugates

The development of prodrugs or chemical conjugates of this compound is an area that remains unexplored in the available scientific literature. The prodrug approach is a common strategy to enhance the pharmacokinetic properties of a compound, but no such research has been undertaken for this specific molecule.

Design of Novel Analogues based on SAR and Computational Insights

There is no available literature on the structure-activity relationship (SAR) studies or the use of computational modeling for the design of novel analogues of this compound. Such studies are fundamental in medicinal chemistry for understanding the relationship between a molecule's structure and its biological activity, and for the rational design of more effective and selective compounds.

Exploration of New Applications for this compound and its Derivatives

Currently, there is a lack of published research exploring new applications for this compound and its potential derivatives. The therapeutic, industrial, or material science applications of this compound and its related family of molecules have not yet been investigated or reported.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。